molecular formula C16H16N2O4S B11485697 4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11485697
M. Wt: 332.4 g/mol
InChI Key: UXKYFTNQOIYZQS-UHFFFAOYSA-N
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Description

The compound 4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic molecule characterized by its unique tricyclic structure. This compound features a furan ring, a sulfur atom, and multiple nitrogen atoms, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. The reaction conditions are mild, and the yields are generally good to excellent .

Industrial Production Methods

The use of renewable starting materials, such as levulinic acid, and the avoidance of transition metals align with sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: Substitution reactions, particularly involving the furan ring, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione: has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione exerts its effects involves interactions with various molecular targets. The furan ring and nitrogen atoms play crucial roles in binding to specific enzymes and receptors, influencing biochemical pathways. The sulfur atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-furanylmethyl)-3-imino-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione: stands out due to its unique tricyclic structure, which includes a furan ring, sulfur atom, and multiple nitrogen atoms.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C16H16N2O4S/c1-16(2)6-10-11(8-22-16)23-13-12(10)14(19)18(15(20)17-13)7-9-4-3-5-21-9/h3-5H,6-8H2,1-2H3,(H,17,20)

InChI Key

UXKYFTNQOIYZQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC4=CC=CO4)C

Origin of Product

United States

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